molecular formula C10H8BrN3 B1527482 2-(4-Bromophenyl)pyrimidin-4-amine CAS No. 1341031-71-7

2-(4-Bromophenyl)pyrimidin-4-amine

Cat. No.: B1527482
CAS No.: 1341031-71-7
M. Wt: 250.09 g/mol
InChI Key: GORADMMQKCLBCR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrimidin-4-amine (CAS: 392326-81-7) is a pyrimidine derivative featuring a 4-bromophenyl substituent at the 2-position and an amine group at the 4-position. Its molecular formula is C₁₀H₈BrN₃, with a molar mass of 250.09 g/mol. The compound exhibits a melting point range of 204–207°C and requires storage in a dark, inert atmosphere at room temperature due to its sensitivity to light and air . It is classified as an irritant (Xi hazard symbol), necessitating careful handling in laboratory settings .

Pyrimidine derivatives like this are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

2-(4-bromophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORADMMQKCLBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-(4-Bromophenyl)pyrimidin-4-amine is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a brominated pyrimidine with a boronic acid derivative. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromophenyl)pyrimidin-4-amine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrimidine and the aryl group coupled together .

Scientific Research Applications

2-(4-Bromophenyl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The bromophenyl group and pyrimidine scaffold are key determinants of physicochemical behavior. Below is a comparison with structurally related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents
2-(4-Bromophenyl)pyrimidin-4-amine 392326-81-7 C₁₀H₈BrN₃ 250.09 204–207 4-Bromophenyl at C2, NH₂ at C4
4-(3-Bromophenyl)pyrimidin-2-amine 85658-55-5 C₁₀H₈BrN₃ 250.09 N/A 3-Bromophenyl at C4, NH₂ at C2
2-Amino-5-bromo-4-phenylpyrimidine 1123169-41-4 C₁₀H₈BrN₃ 250.09 N/A Bromine at C5, phenyl at C4
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine N/A C₁₈H₁₆BrN₃O₂ 386.25 N/A 4-Bromophenyl at C4, 2,5-dimethoxyphenyl at C6
  • Positional Isomerism : The substitution pattern (e.g., bromophenyl at C2 vs. C4) influences electronic properties. For instance, 4-(3-Bromophenyl)pyrimidin-2-amine (similarity score 0.70) may exhibit altered dipole moments compared to the 2-(4-bromophenyl) isomer due to meta vs. para bromine placement .
  • Substituent Effects : Bulkier substituents, such as the 2,5-dimethoxyphenyl group in 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, increase molecular weight and likely reduce solubility in polar solvents .

Spectroscopic and Crystallographic Differences

  • NMR Shifts: In 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (25), the ^13C NMR signal for the morpholine N(CH₂) group appears at 47.8 ppm, compared to 46.6 ppm in its fluorophenyl analog (24). This reflects the electron-withdrawing effect of bromine vs. fluorine .
  • Crystal Packing: Bromophenyl-containing pyrimidines, such as N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, exhibit distinct hydrogen-bonding networks. The bromine atom’s size and polarizability may stabilize C–H⋯π interactions, as seen in related structures .

Biological Activity

Overview

2-(4-Bromophenyl)pyrimidin-4-amine, an organic compound with the molecular formula C10H8BrN3, is a derivative of pyrimidine known for its diverse biological activities. The presence of the bromophenyl group enhances its interaction with various biological targets, making it a significant compound in medicinal chemistry and pharmacology.

The biological activity of 2-(4-Bromophenyl)pyrimidin-4-amine is primarily attributed to its ability to inhibit specific enzymes, particularly protein kinases. This inhibition can modulate critical signaling pathways within cells, influencing processes such as cell growth, differentiation, and apoptosis. The compound's mechanism involves binding to the ATP-binding sites of kinases, thereby preventing the phosphorylation of target proteins and altering downstream signaling cascades .

Biological Activities

Research indicates that 2-(4-Bromophenyl)pyrimidin-4-amine exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus. Its halogenated structure enhances its antimicrobial properties by disrupting bacterial biofilms and inhibiting quorum sensing mechanisms .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it has been evaluated against breast cancer cell lines, showing significant cytotoxicity and potential as an anticancer agent .
  • Anti-inflammatory Properties : Similar compounds have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory responses. This suggests that 2-(4-Bromophenyl)pyrimidin-4-amine may also possess anti-inflammatory capabilities .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-(4-Bromophenyl)pyrimidin-4-amine and related compounds:

  • Antibiofilm Activity : A study highlighted the antibiofilm efficacy of halogenated pyrimidines against S. aureus, where compounds similar to 2-(4-Bromophenyl)pyrimidin-4-amine significantly reduced biofilm formation and virulence factor expression .
  • Cytotoxicity in Cancer Models : In cellular assays, this compound exhibited dose-dependent cytotoxicity in MCF-7 breast cancer cells. Mechanistic studies revealed that it induced apoptosis through activation of caspase pathways and cell cycle arrest at the G2/M phase .
  • Inhibition of Protein Kinases : Molecular docking studies have shown that 2-(4-Bromophenyl)pyrimidin-4-amine effectively binds to the active sites of key kinases involved in cancer progression, supporting its potential as a therapeutic agent in oncology .

Data Tables

The following table summarizes the biological activities and findings related to 2-(4-Bromophenyl)pyrimidin-4-amine:

Biological Activity Effect Study Reference
AntimicrobialEffective against S. aureus biofilms
AntiproliferativeInduces cytotoxicity in cancer cells
Anti-inflammatoryInhibits COX enzymes selectively
Kinase inhibitionModulates cell signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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